1-(4-methoxyphenyl)-2H-tetrazol-5-one
Description
Properties
IUPAC Name |
1-(4-methoxyphenyl)-2H-tetrazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2/c1-14-7-4-2-6(3-5-7)12-8(13)9-10-11-12/h2-5H,1H3,(H,9,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPZJKSMEBAQFHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)N=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N2C(=O)N=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 1-(4-methoxyphenyl)-2H-tetrazol-5-one involves specific synthetic routes and reaction conditions. These methods typically include the use of various reagents and catalysts to achieve the desired chemical structure. The exact synthetic routes and reaction conditions can vary depending on the desired purity and yield of the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of specialized equipment and techniques to control the reaction environment and minimize impurities.
Chemical Reactions Analysis
Cross-Coupling Reactions with Boronic Acids
1-(4-Methoxyphenyl)-2H-tetrazol-5-one undergoes palladium- or copper-catalyzed cross-coupling reactions with boronic acids to form diaryl tetrazolone derivatives. These reactions are typically performed under mild conditions with high regioselectivity.
Key Examples:
Mechanistic Insight:
The reaction proceeds via oxidative addition of the boronic acid to the Cu₂O catalyst, followed by transmetallation and reductive elimination to form the diaryl tetrazolone scaffold . The methoxy group enhances electron density, facilitating coupling with electron-deficient boronic acids.
Metal Chelation and Biological Interactions
The tetrazole ring in 1-(4-methoxyphenyl)-2H-tetrazol-5-one exhibits metal-chelating properties analogous to carboxylate groups. Structural studies reveal its ability to coordinate zinc ions in enzymatic active sites through σ-lone pairs on nitrogen atoms (Figure 1) .
Key Observations:
-
Forms four orthogonal hydrogen bonds in the plane of the tetrazole ring, mimicking carboxylate behavior .
-
Demonstrated in β-lactamase inhibitor complexes, where tetrazole replaces metal-bound water molecules (bond distances: 2.7–2.8 Å) .
Synthetic Utility in Multicomponent Reactions (MCRs)
While direct evidence for MCRs involving 1-(4-methoxyphenyl)-2H-tetrazol-5-one is limited in the provided sources, structurally related tetrazoles participate in Ugi and UT (Ugi-tetrazole) reactions. For example:
-
Ugi-4CR on Solid Phase: Tetrazole derivatives form via sequential Ugi reactions using TMS azide as an acid component, yielding 5-substituted tetrazoles with good regioselectivity (e.g., Scheme 43 in ).
-
Microwave-Assisted Cyclizations: Tetrazoles undergo [3+2] cycloadditions with nitriles under microwave irradiation, though this has not been explicitly reported for the methoxyphenyl variant .
Spectroscopic Characterization
Critical spectral data for 1-(4-methoxyphenyl)-2H-tetrazol-5-one derivatives:
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of tetrazole derivatives, including 1-(4-methoxyphenyl)-2H-tetrazol-5-one. Research indicates that compounds with a tetrazole moiety exhibit broad-spectrum activity against various bacterial strains. For instance, a study demonstrated that derivatives containing the 4-methoxyphenyl group significantly inhibited the growth of Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa at concentrations as low as 100 μg/mL .
Table 1: Antimicrobial Activity of Tetrazole Derivatives
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 100 |
| Escherichia coli | 125 | |
| Pseudomonas aeruginosa | 125 |
Anticancer Properties
The anticancer potential of tetrazole derivatives has been extensively studied. Specifically, compounds with the tetrazole ring have shown promise as tubulin polymerization inhibitors, making them potential candidates for cancer therapy. For example, certain derivatives were found to induce apoptosis in cancer cells through mitochondrial pathways, with notable activity against multidrug-resistant cell lines .
Case Study: In Vivo Anticancer Activity
- A compound similar to this compound demonstrated significant reduction in tumor growth in xenograft models, suggesting its potential as an antimitotic agent .
Anti-inflammatory Effects
Tetrazole compounds have also been explored for their anti-inflammatory properties. Research indicates that derivatives of this compound exhibit analgesic effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). In a comparative study, certain tetrazole derivatives showed similar ulcerogenic liability to celecoxib while maintaining potent analgesic activity .
Table 2: Analgesic Activity Comparison
| Compound | Analgesic Activity (UI) | Comparison Drug |
|---|---|---|
| This compound | 0.75 | Celecoxib (0.50) |
Synthesis and Material Science
The synthesis of tetrazole derivatives has gained attention for their application in materials science and organic synthesis. The use of microwave-assisted methods has enabled efficient production of high-yielding tetrazole compounds under mild conditions. This approach not only enhances yield but also reduces reaction time significantly .
Table 3: Synthesis Methods for Tetrazoles
| Method | Yield (%) | Reaction Time |
|---|---|---|
| Microwave-assisted synthesis | 80-95 | 10-15 minutes |
| Traditional synthesis | Variable | Several hours |
Future Directions and Research Opportunities
The ongoing research into the applications of this compound suggests several promising avenues:
- Development of Novel Antimicrobials : Further exploration into structure-activity relationships (SAR) could lead to more effective antimicrobial agents.
- Cancer Therapeutics : Investigating the mechanisms by which these compounds induce apoptosis could pave the way for new cancer treatments.
- Anti-inflammatory Drugs : Understanding the pharmacokinetics and long-term effects of these compounds may enhance their therapeutic profiles.
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-2H-tetrazol-5-one involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing vs. electron-donating substituents : Halogenated derivatives (e.g., Cl, Br) exhibit higher melting points compared to methoxy-substituted analogs, likely due to stronger intermolecular interactions (e.g., dipole-dipole) .
- Spectral shifts : Methoxy groups cause downfield shifts in ¹H NMR (e.g., δ 3.8–4.3 for -OCH₃) compared to halogenated analogs, reflecting electronic differences .
- Synthetic yields : Methoxy-substituted tetrazoles show moderate yields (78–85%), comparable to halogenated analogs, suggesting similar reaction efficiencies .
Heterocyclic Variants: Triazoles and Oxazolones
Compounds with related heterocycles but differing in ring structure or substituents provide insights into functional group effects:
Key Observations :
- Biological activity : Methoxyphenyl-substituted triazoles (e.g., 4-(4-methoxyphenyl)-5-phenyl-triazol-3-one) exhibit antifungal and antibiotic activities, implying that the methoxyphenyl group may enhance bioactivity in heterocyclic systems .
- Coordination chemistry : Tetrazoles with nitro substituents (e.g., 5-(4-methyl-3-nitrophenyl)-1H-tetrazole) act as ligands in metal-organic frameworks, whereas methoxy-substituted tetrazoles may prioritize solubility over metal-binding due to steric/electronic effects .
Substituent Effects on Physicochemical Properties
- Solubility : Methoxy groups improve aqueous solubility compared to hydrophobic substituents (e.g., methyl, halogens) due to increased polarity .
- Stability : Electron-donating groups (e.g., -OCH₃) stabilize the tetrazole ring against thermal degradation compared to electron-withdrawing groups .
- Reactivity : Methoxyphenyltetrazoles may undergo demethylation under acidic conditions, whereas halogenated analogs are more resistant to hydrolysis .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 1-(4-methoxyphenyl)-2H-tetrazol-5-one, and how can reaction conditions be optimized?
- A general approach involves coupling a substituted phenyl precursor with a tetrazole ring. For example, a heterogenous catalytic system using Bleaching Earth Clay (pH 12.5) in PEG-400 at 70–80°C under continuous stirring can facilitate nucleophilic substitution or cyclization reactions, as demonstrated in analogous tetrazole syntheses . Reaction progress should be monitored via TLC, followed by ice-water quenching and recrystallization in aqueous acetic acid. Adjusting substituents on the phenyl precursor (e.g., methoxy vs. nitro groups) may require tailored catalysts or solvents.
Q. Which spectroscopic techniques are most reliable for characterizing the structure of this compound?
- IR spectroscopy identifies key functional groups (e.g., C=N stretching of the tetrazole ring at ~1600–1650 cm⁻¹ and O–CH₃ vibrations at ~2800–3000 cm⁻¹) . ¹H NMR resolves aromatic protons (δ 6.8–7.5 ppm for the methoxyphenyl group) and tetrazole-related signals (e.g., NH protons at δ 10–12 ppm, if present). High-resolution mass spectrometry (HRMS) confirms molecular weight. Cross-validation with computational methods (e.g., DFT) enhances structural certainty .
Q. How can researchers troubleshoot low yields during the synthesis of this compound?
- Common issues include incomplete cyclization or side reactions. Optimize reaction time and temperature (e.g., extended reflux in ethanol or THF). Purification via column chromatography or gradient recrystallization (e.g., ethanol/water mixtures) improves yield . For moisture-sensitive steps, ensure anhydrous conditions.
Advanced Research Questions
Q. What analytical methods are suitable for resolving contradictions in spectral data for this compound derivatives?
- Discrepancies in NMR or IR data often arise from tautomerism (e.g., 1H- vs. 2H-tetrazole forms) or polymorphism. Use variable-temperature NMR to study tautomeric equilibria . Single-crystal X-ray diffraction (SCXRD) definitively assigns tautomeric states and confirms spatial arrangements. SHELX programs (e.g., SHELXL for refinement) are widely used for crystallographic analysis .
Q. How can computational chemistry aid in predicting the reactivity and stability of this compound?
- Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) model electronic properties, such as HOMO-LUMO gaps, to predict electrophilic/nucleophilic sites . Molecular docking studies assess interactions with biological targets (e.g., enzymes), though experimental validation (e.g., enzymatic assays) is critical .
Q. What challenges arise in crystallizing this compound, and how are they addressed?
- Tetrazole derivatives often form twinned crystals or hydrate phases. Slow evaporation from polar aprotic solvents (e.g., DMF/water) improves crystal quality . For challenging cases, employ high-throughput screening with microbatch crystallization. SHELXD and SHELXE are robust for phase determination in twinned crystals .
Q. How can researchers design derivatives of this compound for enhanced bioactivity?
- Introduce substituents at the tetrazole N-2 position or modify the methoxyphenyl group (e.g., halogenation or sulfonation). For example, substituting chlorine at the para position of the phenyl ring (as in related compounds) increases lipophilicity, potentially improving membrane permeability . Biological screening (e.g., antimicrobial or antitumor assays) guides iterative optimization .
Methodological Notes
- Synthesis References : Heterogenous catalysis (Bleaching Earth Clay) and PEG-400 solvent systems are scalable and eco-friendly .
- Crystallography : SHELX software remains the gold standard for small-molecule refinement, despite newer alternatives .
- Data Validation : Cross-correlate experimental spectra with computational predictions to resolve ambiguities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
